molecular formula C13H16INO2 B3184896 (Z)-hex-3-enyl 2-amino-5-iodobenzoate CAS No. 1131605-46-3

(Z)-hex-3-enyl 2-amino-5-iodobenzoate

Cat. No.: B3184896
CAS No.: 1131605-46-3
M. Wt: 345.18 g/mol
InChI Key: KJYGJPOLIBEYPT-UHFFFAOYSA-N
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Description

(Z)-hex-3-enyl 2-amino-5-iodobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hex-3-enyl group attached to the ester functionality, along with an amino group and an iodine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-hex-3-enyl 2-amino-5-iodobenzoate typically involves the esterification of 2-amino-5-iodobenzoic acid with (Z)-hex-3-enol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an anhydrous solvent like dichloromethane for several hours to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-hex-3-enyl 2-amino-5-iodobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols from the ester and amino functionalities.

    Substitution: The iodine atom on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-hex-3-enyl 2-amino-5-iodobenzoate is used as a building block for the synthesis of more complex molecules

Biology

The compound can be used in biological studies to investigate the effects of iodine-containing compounds on biological systems. Its amino group allows for potential interactions with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. The presence of the iodine atom suggests possible applications in radiopharmaceuticals for imaging or treatment purposes.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-hex-3-enyl 2-amino-5-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with target molecules, while the iodine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hexyl 2-amino-5-iodobenzoate: Similar structure but lacks the double bond in the hexyl chain.

    (Z)-hex-3-enyl 2-amino-4-iodobenzoate: Similar structure but with the iodine atom at a different position on the benzene ring.

    (Z)-hex-3-enyl 2-amino-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine.

Uniqueness

(Z)-hex-3-enyl 2-amino-5-iodobenzoate is unique due to the specific positioning of the iodine atom and the (Z)-configuration of the hex-3-enyl group

Properties

CAS No.

1131605-46-3

Molecular Formula

C13H16INO2

Molecular Weight

345.18 g/mol

IUPAC Name

hex-3-enyl 2-amino-5-iodobenzoate

InChI

InChI=1S/C13H16INO2/c1-2-3-4-5-8-17-13(16)11-9-10(14)6-7-12(11)15/h3-4,6-7,9H,2,5,8,15H2,1H3

InChI Key

KJYGJPOLIBEYPT-UHFFFAOYSA-N

SMILES

CCC=CCCOC(=O)C1=C(C=CC(=C1)I)N

Isomeric SMILES

CC/C=C\CCOC(=O)C1=C(C=CC(=C1)I)N

Canonical SMILES

CCC=CCCOC(=O)C1=C(C=CC(=C1)I)N

Origin of Product

United States

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